4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine

描述

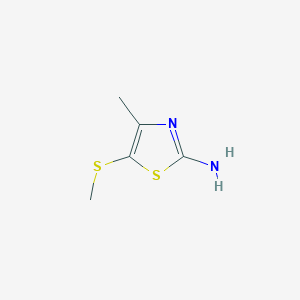

4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Schiff Base Formation

The primary amine at position 2 undergoes condensation with carbonyl compounds to form imine derivatives. This reaction is catalyzed under acidic or neutral conditions.

Example Reaction:

Reaction with 4-(methylthio)benzaldehyde yields (E)-N-(4-(methylthio)benzylidene)-4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine .

| Reagent/Conditions | Product Structure | Yield | Reference |

|---|---|---|---|

| 4-(Methylthio)benzaldehyde, EtOH, reflux | Schiff base with CH=N linkage at position 2 | 58–85% |

Mechanism:

-

Nucleophilic attack by the amine on the aldehyde carbonyl.

-

Dehydration to form the imine bond.

Alkylation and Acylation

The amine undergoes alkylation or acylation to form secondary amines or amides.

Alkylation Example:

Reaction with methyl iodide yields N-(4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-yl)-N-methylamine .

| Reagent/Conditions | Product Structure | Yield | Reference |

|---|---|---|---|

| CH₃I, NaH, THF, 0°C → rt | N-methylated derivative | 70–85% |

Acylation Example:

Reaction with acetyl chloride produces N-(4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-yl)acetamide .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (SMe) group is oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Reaction Pathway:

-

Sulfoxide: Oxidation with H₂O₂/CH₃COOH → 4-methyl-5-(methylsulfinyl)-1,3-thiazol-2-amine .

-

Sulfone: Oxidation with mCPBA → 4-methyl-5-(methylsulfonyl)-1,3-thiazol-2-amine .

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH | Sulfoxide (S=O) | 25°C, 6–12 hr | |

| mCPBA, DCM | Sulfone (O=S=O) | 0°C → rt, 4 hr |

Impact on Reactivity:

-

Sulfone derivatives exhibit enhanced electrophilicity for further substitutions.

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitutions, though reactivity is moderated by electron-donating substituents.

Nitration Example:

Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0–5°C | 4-Nitro-5-(methylsulfanyl)-thiazol-2-amine | 45–60% |

Halogenation Example:

Bromination with Br₂/FeBr₃ yields 5-bromo-4-methyl-1,3-thiazol-2-amine derivatives.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl or heteroaryl group introductions.

科学研究应用

Anticancer Activity

4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine and its derivatives have shown significant potential as anticancer agents. Research indicates that compounds containing thiazole moieties can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to interfere with cell cycle progression and induce apoptosis in tumor cells. For instance, certain analogues demonstrated cytotoxic effects against human glioblastoma and melanoma cells, suggesting their potential as selective antitumor agents .

- Case Studies : A study involving thiazole-linked compounds revealed that modifications at the phenyl ring significantly enhanced anticancer activity. Compounds with specific substitutions exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented across various studies.

- Spectrum of Activity : This compound has demonstrated activity against a range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups on the thiazole ring appears to enhance its antibacterial properties .

- Research Findings : In one study, derivatives of this compound were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications led to improved efficacy against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been a focus of research.

- Efficacy in Models : Compounds derived from this compound were evaluated in various seizure models. Results showed that these compounds could significantly reduce seizure activity, with some exhibiting protective effects comparable to standard anticonvulsants .

- Structure-Activity Relationship (SAR) : The anticonvulsant activity was found to correlate with specific structural features of the thiazole derivatives. For example, para-substituted phenyl groups on the thiazole ring were linked to enhanced anticonvulsant properties .

Summary Table of Applications

作用机制

The mechanism of action of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

- 2-Amino-4-methyl-5-acetylthiazole

- 4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine

- 2-Methoxy-4-(methylsulfanyl)benzoic acid

Comparison: 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it a valuable compound for targeted applications .

生物活性

4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is a thiazole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, neurological disorders, and infections. This article synthesizes available data on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methyl group and a methylsulfanyl group. Its structural characteristics contribute to its biological properties, making it a versatile scaffold for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study demonstrated that thiazole derivatives combined with cell-penetrating peptides exhibited enhanced antibacterial activity compared to their isolated forms .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Antitumor Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | U251 (glioblastoma) | <20 | Induction of apoptosis via mitochondrial pathways |

| This compound | WM793 (melanoma) | <30 | Cell cycle arrest at G2/M phase |

Case Study : In a comparative analysis of various thiazole derivatives, this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives. The compound has been identified as a negative allosteric modulator of AMPA receptors:

- Research Findings : A study reported that thiazole derivatives significantly reduced the current amplitude in AMPA receptor assays, indicating potential neuroprotective effects .

- Implications : This mechanism suggests a role in treating neurodegenerative diseases by modulating excitatory neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:

属性

IUPAC Name |

4-methyl-5-methylsulfanyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S2/c1-3-4(8-2)9-5(6)7-3/h1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCGTPBUMBVLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。